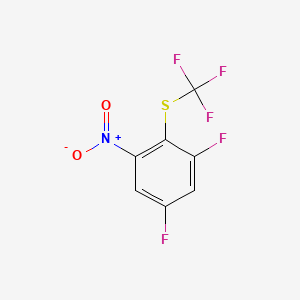

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene

Description

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a nitro group (-NO₂) and a trifluoromethylthio (-SCF₃) substituent. The trifluoromethylthio group is known for its strong electron-withdrawing properties and lipophilicity, which can enhance membrane permeability in pharmaceutical applications .

Properties

Molecular Formula |

C7H2F5NO2S |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1,5-difluoro-3-nitro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(16-7(10,11)12)5(2-3)13(14)15/h1-2H |

InChI Key |

ZFQMDXNVEYVUGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of the Aromatic Ring

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Aromatic fluorination | Controlled fluorinating agents, low temperature | Selective 1,5-difluorination of benzene ring |

| 2 | Electrophilic nitration | Nitric acid / sulfuric acid mixture, 0-5 °C | Introduction of nitro group at position 3 |

| 3 | Trifluoromethylthio substitution | Trifluoromethyl thianthrenium triflate or nucleophilic SCF3 source, mild conditions | Formation of trifluoromethylthio substituent at position 2 |

This sequence ensures regioselective substitution and high purity of the final product.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Preparation Challenges |

|---|---|---|---|

| 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene | C7H2F5NO2S | Two fluorines, nitro at position 3, SCF3 at 2 | Regioselective substitution, handling of SCF3 reagents |

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | C7H2F5O | Trifluoromethoxy instead of trifluoromethylthio | Different reactivity due to oxygen vs sulfur |

| 1-Fluoro-4-nitro-2-(trifluoromethylthio)benzene | C7H2F4NO2S | One fluorine replaced by nitro group | Variation in substitution pattern affects reactivity |

Chemical Reactions Analysis

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atoms and the trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the trifluoromethylthio group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethylthio vs. Methyl/Methoxy : The trifluoromethylthio group in the target compound increases lipophilicity (cLogP ~3.5 estimated) compared to methyl (cLogP ~2.8) or methoxy (cLogP ~2.1) substituents, enhancing bioavailability per Lipinski’s rules .

- Halogen Effects : Fluorine atoms (vs. chlorine in CAS 74672-01-8) reduce molecular weight and may improve metabolic stability due to stronger C-F bonds .

- Nitro Group Positioning : The nitro group at position 3 (target compound) vs. position 4 (CAS 932373-92-7) alters electronic distribution, affecting electrophilic substitution reactivity .

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethylthio group confers higher lipophilicity than oxygenated analogs (e.g., sulfoximines), aligning with improved membrane permeability but requiring careful optimization to avoid excessive hydrophobicity .

- Bioavailability: Compared to N-trifluoromethylthio sulfoximines (cLogP reduced by ~2 units upon oxidation), the target compound’s unoxidized -SCF₃ group likely enhances tissue penetration .

Biological Activity

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound notable for its unique chemical structure, which includes two fluorine atoms, a nitro group, and a trifluoromethylthio substituent. Its molecular formula is C7H2F5NO2S, with a molecular weight of 259.16 g/mol . This compound is of considerable interest in medicinal chemistry and organic synthesis due to its potential biological activities.

The distinctive arrangement of functional groups in this compound imparts unique reactivity profiles. The trifluoromethylthio group enhances lipophilicity, potentially affecting membrane permeability and biological interactions .

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown that the compound can modulate enzyme activity through competitive inhibition mechanisms. The nitro group and trifluoromethylthio substituent are believed to play crucial roles in binding affinity and selectivity towards target enzymes .

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific cytochrome P450 enzymes involved in drug metabolism. The inhibition was attributed to the compound's ability to form stable complexes with the heme group of the enzyme .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene | Similar structure with nitro group at different position | Different reactivity due to position of substituents |

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Contains a trifluoromethoxy group instead of trifluoromethylthio | Distinct chemical properties due to different substituent |

| 1-Fluoro-4-nitro-2-(trifluoromethylthio)benzene | One fluorine atom replaced with a nitro group | Variation in reactivity patterns due to structural changes |

This table highlights how the specific arrangement and type of functional groups influence biological activity and reactivity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploration of its potential as a lead compound in drug development for conditions such as cancer or bacterial infections.

- Toxicological Assessments : Evaluating safety profiles and potential side effects in vivo.

Q & A

Basic: What are the optimal synthetic routes for 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene, considering regioselectivity and functional group compatibility?

Answer:

The synthesis of this compound requires careful selection of precursors and reaction conditions to ensure regioselectivity. A plausible route involves:

Electrophilic nitration of a difluorobenzene precursor, ensuring nitro-group introduction at the meta position relative to fluorine substituents.

Nucleophilic substitution with a trifluoromethylthio group (SCF₃) using reagents like AgSCF₃ or CuSCF₃ under controlled temperatures (e.g., 60–80°C) to minimize side reactions .

Purification via column chromatography or recrystallization to isolate the product.

Key challenges include avoiding over-nitration and ensuring compatibility between nitro and SCF₃ groups. Computational tools (e.g., PubChem reactivity models) can predict substituent effects on reaction pathways .

Advanced: How can computational modeling predict the reactivity of the trifluoromethylthio group in electrophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- Electrophilic attack is favored at positions with high electron density, which may conflict with steric hindrance from the bulky SCF₃ group.

- Transition state modeling can reveal energy barriers for competing pathways, such as para vs. ortho substitution relative to fluorine atoms.

Studies on analogous systems (e.g., trifluoromethylthio-substituted aromatics) show that electron-withdrawing groups like nitro reduce SCF₃’s electron-donating effects, directing electrophiles to specific positions .

Data Analysis: How should researchers address contradictory spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer:

Contradictions often arise from impurities or solvent effects. To resolve discrepancies:

Cross-validate using multiple techniques:

- ¹⁹F NMR to confirm fluorine environments (δ ≈ -60 ppm for SCF₃; δ ≈ -110 ppm for aromatic F) .

- IR spectroscopy to verify nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.

Compare with databases : NIST Chemistry WebBook provides reference spectra for fluorinated aromatics .

Computational validation : Simulate spectra using Gaussian or similar software to match experimental peaks .

Stability: What experimental approaches determine the thermal stability of this compound under various reaction conditions?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

- TGA measures weight loss upon heating (e.g., decomposition above 200°C for nitroaromatics).

- DSC identifies exothermic/endothermic events (e.g., nitro group decomposition).

For lab-scale stability, reflux the compound in solvents like DMF or THF and monitor degradation via HPLC. Studies on similar nitro-SCF₃ compounds suggest stability in inert atmospheres but susceptibility to hydrolysis in acidic/alkaline conditions .

Biological Activity: What methodologies are recommended for assessing the biological activity of derivatives of this compound?

Answer:

In vitro assays :

- Antimicrobial activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with amino) and compare bioactivity.

Molecular docking : Predict interactions with target proteins (e.g., enzymes like topoisomerase II) using AutoDock or Schrödinger .

Advanced: What is the mechanism of trifluoromethylthio group formation in the synthesis of this compound, and how can side reactions be minimized?

Answer:

Recent studies reveal that SCF₃ formation involves difluorocarbene intermediates reacting with sulfur and fluoride sources. Key steps:

Copper-mediated catalysis : Cu(I) complexes stabilize carbene intermediates, enabling SCF₃ anion formation.

Nucleophilic attack : The SCF₃⁻ anion displaces a leaving group (e.g., bromide) on the aromatic ring.

Side reactions (e.g., dimerization of carbenes) are minimized by:

- Using bulky ligands (e.g., phenanthroline) to stabilize the metal center.

- Maintaining low temperatures (−20°C to 0°C) during the reaction .

Safety: What safety protocols are recommended when handling hazardous intermediates in the synthesis of this compound?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HF from fluorinated intermediates).

Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

Emergency protocols : Maintain calcium gluconate gel for HF exposure and eyewash stations .

Basic: What analytical techniques are most reliable for confirming the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with ≤ 5 ppm error.

- Elemental analysis : Match experimental C/H/F/N/S percentages with theoretical values (deviation ≤ 0.4%) .

Advanced: How can researchers resolve contradictions in regioselectivity data during functionalization reactions?

Answer:

Kinetic vs. thermodynamic control :

- Low temperatures favor kinetic products (e.g., meta substitution).

- High temperatures may shift selectivity to thermodynamically stable products.

Isotopic labeling : Use ¹⁸F or ¹³C isotopes to track substitution pathways.

In situ monitoring : Employ Raman spectroscopy or ReactIR to observe intermediate formation .

Methodological Rigor: How can researchers ensure the validity of experimental data in studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.